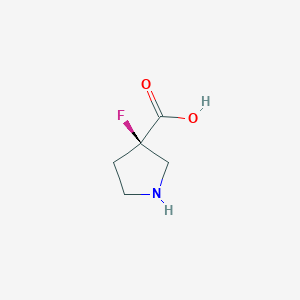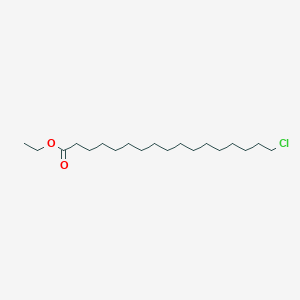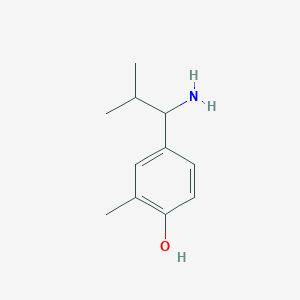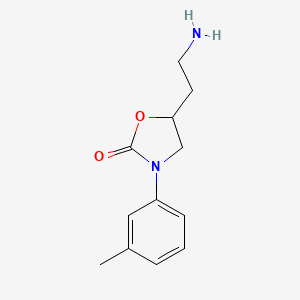
(R)-3-Fluoropyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Fluoropyrrolidine-3-carboxylic acid is a chiral fluorinated amino acid derivative It is characterized by the presence of a fluorine atom attached to the pyrrolidine ring, which imparts unique chemical and biological properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoropyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Chiral Resolution: The resulting mixture of enantiomers is separated using chiral chromatography or enzymatic resolution to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-3-Fluoropyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and biocatalytic processes are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Fluoropyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its effects on enzyme activity and protein interactions due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of biological pathways and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Fluoropyrrolidine-3-carboxylic acid: The enantiomer of the ®-form, with different biological activity and selectivity.
3-Fluoroproline: Another fluorinated amino acid with similar structural features but different applications.
4-Fluoropyrrolidine-3-carboxylic acid: A positional isomer with distinct chemical properties.
Uniqueness
®-3-Fluoropyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluorine atom, which imparts enhanced stability, lipophilicity, and bioavailability compared to non-fluorinated analogs. This makes it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C5H8FNO2 |
|---|---|
Molekulargewicht |
133.12 g/mol |
IUPAC-Name |
(3R)-3-fluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
IETFKCHBHKSILW-RXMQYKEDSA-N |
Isomerische SMILES |
C1CNC[C@]1(C(=O)O)F |
Kanonische SMILES |
C1CNCC1(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)

![tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)
![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
![7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)

![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)

![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)
![1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
![4-Bromo-6-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13335951.png)

